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Abstract
The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, and its ligand,

hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and

invasion. Aberrant activation of the HGF/c-MET signaling pathway is a key driver in the

development and progression of numerous human cancers. EMD 1204831 is a potent and

highly selective, orally bioavailable, small-molecule inhibitor of c-MET kinase activity. This

technical guide provides an in-depth overview of the preclinical data on EMD 1204831,

detailing its mechanism of action, inhibitory activity, and anti-tumor effects. The information

presented is compiled from key studies to support researchers and professionals in the fields of

oncology and drug development.

Introduction to the c-MET Signaling Pathway
The c-MET receptor is a transmembrane tyrosine kinase that is physiologically activated by its

only known ligand, HGF. This activation triggers a cascade of downstream signaling events,

primarily through the RAS/ERK/MAPK and PI3K/AKT pathways, which are crucial for normal

cellular processes such as embryonic development and tissue regeneration. However, in many

malignancies, the c-MET pathway is dysregulated through mechanisms such as gene

amplification, mutations, or autocrine/paracrine activation loops, leading to uncontrolled tumor

growth, angiogenesis, and metastasis.[1] This oncogenic addiction to c-MET signaling makes it

an attractive target for therapeutic intervention.
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EMD 1204831: A Selective c-MET Inhibitor
EMD 1204831 is an ATP-competitive inhibitor that selectively binds to the c-MET kinase,

preventing its autophosphorylation and the subsequent activation of downstream signaling

pathways.[2] Its high selectivity and potency make it a valuable tool for both basic research and

as a potential therapeutic agent.

Quantitative Analysis of EMD 1204831 Activity
The inhibitory potency and selectivity of EMD 1204831 have been characterized through

various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference

IC50 (c-MET Kinase) 9 nmol/L

Flash-plate assay,

recombinant human c-

MET kinase domain,

biotinylated peptide

substrate

[1]

IC50 (HGF-induced c-

MET Phosphorylation)
15 nmol/L

A549 lung cancer

cells
[1]

Table 1: In Vitro Inhibitory Activity of EMD 1204831

Cell Line Cancer Type c-MET Status
IC50 (Cell

Viability)
Reference

MKN-45 Gastric Cancer
Gene

Amplification
52 nmol/L [1]

SNU-16 Gastric Cancer
Normal Gene

Copy Number
> 10 µmol/L

Table 2: Cellular Activity of EMD 1204831 in Cancer Cell Lines
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Kinase Inhibition at 10 µmol/L Reference

c-MET >80%

241 other human kinases <50%

Table 3: Kinase Selectivity Profile of EMD 1204831

Xenograft

Model
Cancer Type

Dose and

Schedule

Anti-tumor

Effect
Reference

EBC-1 Lung Cancer
25 mg/kg, twice

daily

Partial

remissions in

50% of mice

EBC-1 Lung Cancer
50 mg/kg, once

daily

Tumor growth

inhibition

KP-4
Pancreatic

Carcinoma
Dose-dependent

Tumor growth

inhibition

Hs746T Gastric Cancer Not specified
Tumor

regression

U87MG Glioblastoma Not specified
Tumor

regression

Table 4: In Vivo Efficacy of EMD 1204831 in Murine Xenograft Models

Parameter Observation Animal Model Reference

Volume of Distribution ~1 L/kg Rodent

Plasma and Tumor

Concentrations
Comparable

Mice with Hs746T

xenografts

Target Inhibition
Complete at doses ≥

10 mg/kg

Mice with Hs746T

xenografts
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Table 5: Pharmacokinetic and Pharmacodynamic Properties of EMD 1204831 in Preclinical

Models

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based

on the descriptions in Bladt et al., 2013.

c-MET Kinase Inhibition Assay (Flash-plate Assay)
Objective: To determine the in vitro inhibitory activity of EMD 1204831 against the c-MET

kinase.

Materials:

Recombinant human c-MET kinase domain

Biotinylated peptide substrate

EMD 1204831

ATP

Flash-plate

Assay buffer

Procedure:

The recombinant c-MET kinase, peptide substrate, and varying concentrations of EMD
1204831 are incubated in the wells of a flash-plate.

The kinase reaction is initiated by the addition of ATP.

The plate is incubated to allow for phosphorylation of the biotinylated substrate.

The amount of phosphorylated substrate is quantified by measuring the signal generated,

which is inversely proportional to the inhibitory activity of EMD 1204831.
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IC50 values are calculated from the dose-response curves.

Cellular c-MET Phosphorylation Assay
Objective: To assess the ability of EMD 1204831 to inhibit HGF-induced c-MET

phosphorylation in a cellular context.

Cell Line: A549 lung cancer cells.

Procedure:

A549 cells are cultured to sub-confluency.

Cells are serum-starved prior to the experiment.

Cells are pre-incubated with varying concentrations of EMD 1204831.

c-MET phosphorylation is stimulated by the addition of HGF.

Cell lysates are prepared, and the levels of phosphorylated c-MET are determined using a

c-MET capture ELISA with a pan-phospho-tyrosine antibody.

IC50 values are determined from the resulting dose-response curves.

Cell Viability Assay
Objective: To evaluate the effect of EMD 1204831 on the viability of cancer cells.

Cell Lines: MKN-45 and SNU-16 gastric cancer cells.

Procedure:

Cells are seeded in 96-well plates and allowed to attach.

Cells are treated with increasing concentrations of EMD 1204831 for 72 hours.

Cell viability is assessed by measuring the metabolic activity of the cells using a standard

colorimetric assay (e.g., MTT or WST-1).
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Absorbance is read using a plate reader, and IC50 values are calculated.

Kinase Selectivity Profiling
Objective: To determine the selectivity of EMD 1204831 for c-MET against a broad panel of

human kinases.

Methodology:

EMD 1204831 is tested at a high concentration (10 µmol/L) against a panel of 242 human

kinases.

The percentage of inhibition for each kinase is determined.

For kinases showing significant inhibition, formal IC50 determinations are conducted.

Murine Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of EMD 1204831.

Animal Model: CD-1 or BALB/c nude mice.

Cell Lines: EBC-1, KP-4, Hs746T, U87MG.

Procedure:

Human cancer cells (5 x 10^6 to 10 x 10^6) are injected subcutaneously into the mice.

Tumors are allowed to reach a volume of 70-150 mm³.

Mice are randomized into treatment and vehicle control groups (10 mice/group).

EMD 1204831 is administered orally, with the vehicle likely being a solution suitable for

oral gavage in rodents (e.g., a suspension in a solution of 0.5% carboxymethylcellulose).

Body weight and tumor size (length and width) are measured twice weekly.

Tumor volume is calculated using the formula: (length x width²)/2.
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The treatment/control (T/C) ratio is calculated to assess tumor growth inhibition.

Visualizing the Mechanism and Workflow
The c-MET Signaling Pathway and Inhibition by EMD
1204831
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Caption: Inhibition of c-MET signaling by EMD 1204831.
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Experimental Workflow for In Vivo Xenograft Studies
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Caption: Workflow for assessing in vivo efficacy.

Conclusion
EMD 1204831 is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase.

The preclinical data robustly demonstrate its ability to inhibit c-MET phosphorylation,

downstream signaling, and consequently, the proliferation and survival of c-MET-dependent

cancer cells. Furthermore, EMD 1204831 has shown significant anti-tumor efficacy in various in

vivo xenograft models. This comprehensive technical guide, with its detailed data and

protocols, serves as a valuable resource for the scientific community to further investigate the

therapeutic potential of targeting the c-MET pathway with inhibitors like EMD 1204831.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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